(1R)-1-(3-Hydroxyphenyl)ethyl butanoate
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Overview
Description
(1R)-1-(3-Hydroxyphenyl)ethyl butanoate: is an organic compound classified as an ester Esters are known for their pleasant aromas and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Hydroxyphenyl)ethyl butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions usually require heating under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts, such as sulfuric acid or sodium methoxide.
Major Products Formed:
Hydrolysis: 3-Hydroxyphenyl ethanol and butanoic acid.
Reduction: 3-Hydroxyphenyl ethanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Chemistry: (1R)-1-(3-Hydroxyphenyl)ethyl butanoate can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: In the fragrance and flavor industry, this compound can be used to impart specific scents or tastes to products.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Hydroxyphenyl)ethyl butanoate involves its hydrolysis to release the active components, 3-Hydroxyphenyl ethanol and butanoic acid. These products can then interact with various molecular targets, such as enzymes or receptors, to exert their effects. The hydroxyphenyl group may play a role in binding to specific sites, influencing the compound’s activity .
Comparison with Similar Compounds
Ethyl butanoate: Known for its fruity aroma, commonly used in flavorings.
Methyl butanoate: Another ester with a pleasant smell, used in perfumes and flavorings.
Isopropyl butanoate: Used in the fragrance industry for its distinct scent.
Uniqueness: This structural feature distinguishes it from simpler esters like ethyl butanoate and methyl butanoate .
Properties
CAS No. |
490031-21-5 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
[(1R)-1-(3-hydroxyphenyl)ethyl] butanoate |
InChI |
InChI=1S/C12H16O3/c1-3-5-12(14)15-9(2)10-6-4-7-11(13)8-10/h4,6-9,13H,3,5H2,1-2H3/t9-/m1/s1 |
InChI Key |
XYUGHDKPANSXKV-SECBINFHSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H](C)C1=CC(=CC=C1)O |
Canonical SMILES |
CCCC(=O)OC(C)C1=CC(=CC=C1)O |
Origin of Product |
United States |
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